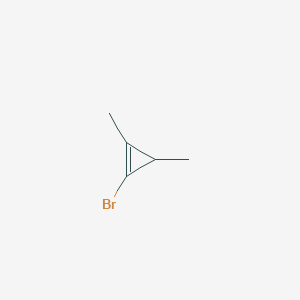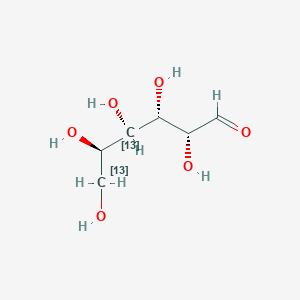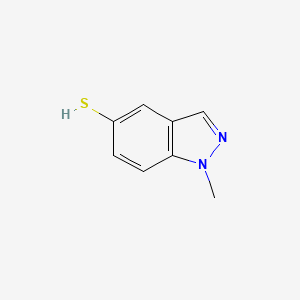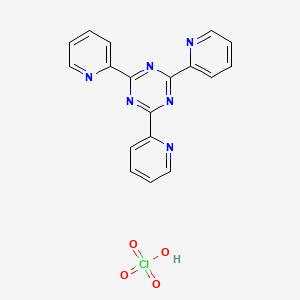
Cyclopropene, 1-bromo-2,3-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropene, 1-bromo-2,3-dimethyl- is an organic compound with the molecular formula C₅H₇Br. It is a derivative of cyclopropene, a highly strained and reactive cycloalkene. The presence of bromine and methyl groups on the cyclopropene ring significantly influences its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Cyclopropene, 1-bromo-2,3-dimethyl- can be synthesized through various methods. One common approach involves the reaction of 1,2-dimethylcyclopropene with bromine under controlled conditions. The reaction typically proceeds via an electrophilic addition mechanism, where bromine adds across the double bond of the cyclopropene ring.
Industrial Production Methods
Industrial production of cyclopropene derivatives often involves the use of specialized equipment and conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired compound.
化学反応の分析
Types of Reactions
Cyclopropene, 1-bromo-2,3-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Addition Reactions: The double bond in the cyclopropene ring can participate in addition reactions with electrophiles like halogens or hydrogen halides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding epoxides or reduction to yield cyclopropane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide.
Addition Reactions: Reagents such as bromine, chlorine, or hydrogen bromide are used.
Oxidation and Reduction Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products Formed
Substitution Reactions: Products include 1-hydroxy-2,3-dimethylcyclopropene and 1-alkoxy-2,3-dimethylcyclopropene.
Addition Reactions: Products include 1,2-dibromo-2,3-dimethylcyclopropane and 1-bromo-2,3-dimethylcyclopropane.
Oxidation and Reduction Reactions: Products include epoxides and cyclopropane derivatives.
科学的研究の応用
Cyclopropene, 1-bromo-2,3-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of cyclopropene, 1-bromo-2,3-dimethyl- involves its reactivity due to the strained cyclopropene ring. The ring strain makes the compound highly reactive towards electrophiles and nucleophiles. The bromine atom can participate in substitution reactions, while the double bond can undergo addition reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used.
類似化合物との比較
Similar Compounds
Cyclopropene: The parent compound, which is less substituted and more reactive.
1,2-Dimethylcyclopropene: A similar compound without the bromine atom.
1-Bromo-2-methylcyclopropene: A compound with one less methyl group.
Uniqueness
Cyclopropene, 1-bromo-2,3-dimethyl- is unique due to the presence of both bromine and methyl groups, which influence its reactivity and chemical properties. The combination of these substituents makes it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
87619-34-9 |
|---|---|
分子式 |
C5H7Br |
分子量 |
147.01 g/mol |
IUPAC名 |
1-bromo-2,3-dimethylcyclopropene |
InChI |
InChI=1S/C5H7Br/c1-3-4(2)5(3)6/h3H,1-2H3 |
InChIキー |
MQYNQRNZHRONKA-UHFFFAOYSA-N |
正規SMILES |
CC1C(=C1Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzyl 8-oxa-3-aza-bicyclo[5.1.0]octane-3-carboxylate](/img/structure/B13943122.png)

![3,5-Dichloro-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13943147.png)








![4-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)benzenemethanamine](/img/structure/B13943187.png)
